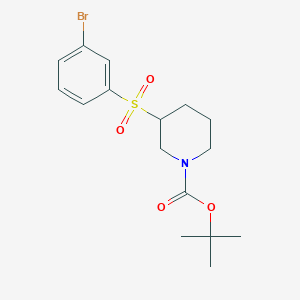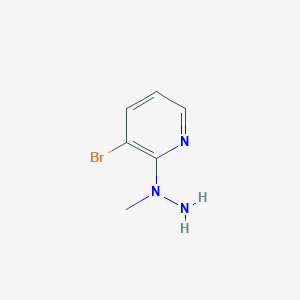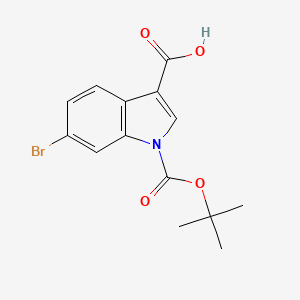
6-bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a bromine atom at the 6th position, a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, and a carboxylic acid group at the 3rd position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid typically involves multiple steps. One common synthetic route starts with the bromination of an indole derivative to introduce the bromine atom at the 6th position. This is followed by the protection of the nitrogen atom with a tert-butoxycarbonyl group. Finally, the carboxylic acid group is introduced at the 3rd position through various carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process is typically carried out in a controlled environment to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and catalysts like palladium are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce amides and esters.
Applications De Recherche Scientifique
6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the bromine atom and the Boc protecting group can influence its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid
- 6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid
- 6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid
Uniqueness
6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group on the indole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the Boc protecting group also adds to its uniqueness by providing stability and facilitating selective reactions.
Propriétés
Formule moléculaire |
C14H14BrNO4 |
|---|---|
Poids moléculaire |
340.17 g/mol |
Nom IUPAC |
6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C14H14BrNO4/c1-14(2,3)20-13(19)16-7-10(12(17)18)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3,(H,17,18) |
Clé InChI |
LBTWXBOOVSBPPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



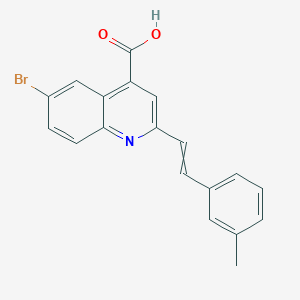
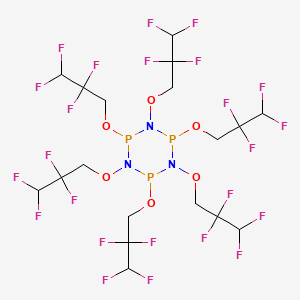
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12440167.png)
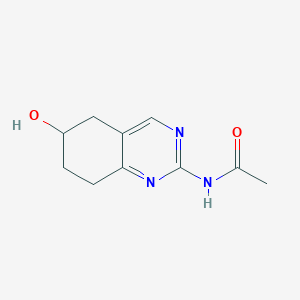
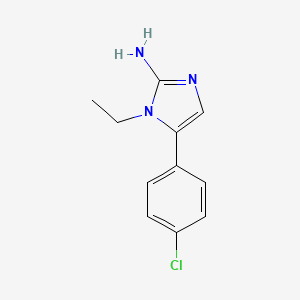
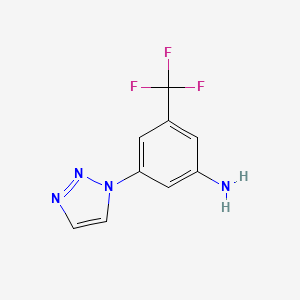
![N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440177.png)
![3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12440178.png)
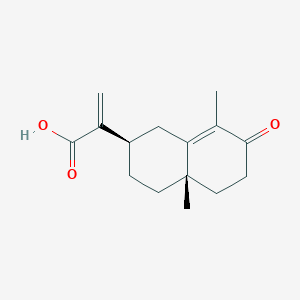
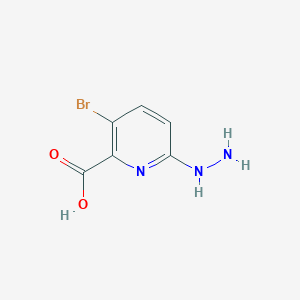
![Methyl (2E)-2-[2-(benzyloxy)phenyl]-3-methoxyprop-2-enoate](/img/structure/B12440189.png)
